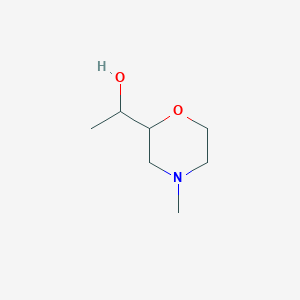

1-(4-Methylmorpholin-2-yl)ethan-1-ol

Description

Historical Context and Evolution of Morpholine (B109124) Chemistry

Morpholine, a saturated heterocycle with the chemical formula O(CH₂CH₂)₂NH, contains both an ether and a secondary amine functional group. wikipedia.org Its name was coined by German chemist Ludwig Knorr, who incorrectly postulated that it formed the core structure of morphine. wikipedia.org Historically, the industrial production of morpholine has been achieved through methods such as the dehydration of diethanolamine (B148213) using sulfuric acid or the reaction of diethylene glycol with ammonia (B1221849) at high temperatures and pressures over a catalyst. wikipedia.orggoogle.com

The evolution of morpholine chemistry has transitioned from its initial industrial applications—as a corrosion inhibitor in steam boiler systems, a solvent, and an intermediate for rubber chemicals—to a position of prominence in pharmaceutical and agrochemical research. wikipedia.orgnih.gov Its journey reflects a deeper understanding of how its structural and physicochemical properties can be harnessed to create complex, biologically active molecules. sci-hub.se

Morpholine Ring System as a Privileged Heterocyclic Scaffold in Chemical Research

In the field of medicinal chemistry, certain molecular frameworks consistently appear in the structures of successful drugs and bioactive compounds. These are termed "privileged scaffolds." The morpholine ring is widely recognized as such a scaffold. nih.govresearchgate.net This status is attributed to several advantageous features:

Physicochemical Properties: The morpholine ring imparts favorable properties to a molecule. The presence of the weak basic nitrogen and the polar ether oxygen contributes to a balanced lipophilic-hydrophilic profile, which can enhance aqueous solubility and permeability across biological membranes. nih.gov

Pharmacokinetic Improvement: Incorporation of a morpholine moiety can significantly improve a drug candidate's pharmacokinetic profile. It is often associated with enhanced metabolic stability, prolonged bioavailability, and optimal clearance. nih.govnih.gov

Synthetic Accessibility: The morpholine ring is a versatile and readily accessible building block. It can be easily introduced into molecules as a secondary amine or constructed through various established synthetic methodologies. nih.govorganic-chemistry.org

Biological Activity: When appropriately substituted, the morpholine scaffold is found in compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. sci-hub.seresearchgate.net The oxygen atom can act as a hydrogen bond acceptor, and the ring itself can engage in crucial interactions within the active sites of biological targets. researchgate.netnih.gov

The utility of the morpholine scaffold is evidenced by its presence in numerous FDA-approved drugs, where it serves roles from enhancing potency to modulating pharmacokinetics. nih.govenamine.net

| Drug Name | Therapeutic Use | Role of Morpholine Moiety |

|---|---|---|

| Gefitinib | Anticancer (EGFR inhibitor) | Contributes to prolonging the plasma half-life. |

| Linezolid | Antibiotic | Acts as a key building block in its synthesis. researchgate.net |

| Reboxetine | Antidepressant | Forms a core part of the pharmacophore. nih.gov |

| Aprepitant | Antiemetic | Contributes to increased potency. nih.gov |

| Fenpropimorph | Agricultural Fungicide | Core structural component. wikipedia.org |

Structural Features and Stereochemical Considerations of 1-(4-Methylmorpholin-2-yl)ethan-1-ol

The chemical entity this compound is a specific derivative that embodies the structural diversity achievable with the morpholine scaffold. Its structure consists of a morpholine ring that is N-alkylated with a methyl group at the 4-position and substituted at the 2-position with a 1-hydroxyethyl side chain. This combination of features, particularly the substitutions, introduces significant stereochemical complexity.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₅NO₂ uni.lu |

| Monoisotopic Mass | 145.11028 Da uni.lu |

| Description | A substituted morpholine with an N-methyl group and a 1-hydroxyethyl group at the 2-position. |

A critical aspect of the structure of this compound is its chirality, arising from the presence of two stereogenic centers (also known as chiral centers). pdx.eduknowledgebin.org A stereogenic center is typically a tetrahedral carbon atom bonded to four different groups. knowledgebin.org

The two stereogenic centers in this compound are:

The carbon atom at the 2-position of the morpholine ring (C2): This carbon is attached to four distinct groups: the ring oxygen, a hydrogen atom, the N-methylated ring nitrogen (via C3), and the 1-hydroxyethyl substituent.

The carbon atom of the ethan-1-ol side chain bearing the hydroxyl group (C1'): This carbon is attached to a hydroxyl group (-OH), a methyl group (-CH₃), a hydrogen atom, and the morpholine ring at the C2 position.

With 'n' stereogenic centers, the theoretical maximum number of stereoisomers is 2ⁿ. masterorganicchemistry.com For this compound, with n=2, there are up to 2² = 4 possible stereoisomers. These stereoisomers exist as pairs of enantiomers and diastereomers.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In a pair of enantiomers, the configuration (R or S) of every stereogenic center is inverted relative to its counterpart. ualberta.ca

Diastereomers are stereoisomers that are not mirror images of each other. This relationship occurs in molecules with two or more stereogenic centers when at least one, but not all, of the centers have different configurations. ualberta.ca

The four stereoisomers of this compound can be designated by their absolute configurations (R/S) at the two chiral centers (C2 and C1').

| Configuration | Relationship to (2R, 1'R) | Relationship to (2S, 1'S) | Relationship to (2R, 1'S) |

|---|---|---|---|

| (2R, 1'R) | Identical | Enantiomer | Diastereomer |

| (2S, 1'S) | Enantiomer | Identical | Diastereomer |

| (2R, 1'S) | Diastereomer | Diastereomer | Identical |

| (2S, 1'R) | Diastereomer | Diastereomer | Enantiomer |

This stereochemical diversity is crucial, as different stereoisomers of a chiral molecule often exhibit distinct biological activities and pharmacological properties. Consequently, the stereocontrolled synthesis of specific isomers is a significant focus in organic and medicinal chemistry. rsc.orgnih.govnih.gov

Overview of Research Trajectories for Alkylated Morpholino-Alcohols

The class of compounds known as alkylated morpholino-alcohols, to which this compound belongs, is an area of active chemical research. Investigations into these molecules generally follow two main trajectories: synthesis and pharmacological evaluation.

Synthesis: Research focuses on developing efficient and stereoselective methods to produce these compounds. This includes the N-alkylation of pre-existing morpholine rings with various alcohols or alkyl halides, and the construction of the morpholine ring itself from chiral precursors like amino alcohols. organic-chemistry.orgresearchgate.netresearchgate.net The challenge often lies in controlling the stereochemistry at the substituted carbon centers to isolate a single desired stereoisomer. rsc.orgsemanticscholar.org

Pharmacological Evaluation: Many morpholine derivatives have been investigated for their effects on the central nervous system (CNS). nih.gov Studies on various morpholino alkyl derivatives have shown that they can induce behavioral effects, such as altering locomotor activity and motor coordination, indicating their potential as CNS agents. nih.gov The combination of the N-alkylation and the alcohol functionality can modulate the molecule's polarity, size, and ability to form hydrogen bonds, all of which are critical for interacting with biological targets like receptors and enzymes.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylmorpholin-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-6(9)7-5-8(2)3-4-10-7/h6-7,9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZJJLMGEEBCXHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CN(CCO1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1540922-49-3 | |

| Record name | 1-(4-methylmorpholin-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Structural Elucidation and Characterization Techniques

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is a definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of 1-(4-Methylmorpholin-2-yl)ethan-1-ol can be grown, this technique can provide a wealth of information:

Connectivity and Conformation : It would unambiguously confirm the atomic connectivity. Furthermore, it would reveal the preferred conformation of the molecule in the crystal lattice. The morpholine (B109124) ring is expected to adopt a stable chair conformation, a feature observed in the crystal structures of related morpholine derivatives mdpi.comnih.gov.

Bond Lengths and Angles : Precise measurements of all bond lengths and angles would be obtained.

Absolute Configuration : The molecule contains two chiral centers, at C2 of the morpholine ring and the carbon bearing the hydroxyl group. For a chiral compound that crystallizes in a chiral space group, X-ray crystallography can be used to determine the absolute configuration (e.g., R or S at each stereocenter) without ambiguity.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatography is essential for separating the components of a mixture, making it indispensable for assessing the chemical and stereochemical purity of a compound.

Purity Determination : Standard techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) using achiral stationary phases can be used to determine the chemical purity of a sample of this compound. A pure sample would ideally show a single peak in the chromatogram.

Enantiomeric Excess Determination : Since this compound is a chiral molecule, it can exist as a mixture of enantiomers. Determining the enantiomeric excess (e.e.) is crucial. This is achieved using chiral chromatography, where a chiral stationary phase (CSP) is employed to physically separate the enantiomers nih.govmdpi.comcsfarmacie.cz.

Chiral HPLC : This is the most common method for enantioseparation nih.govnih.gov. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for a broad range of chiral compounds and would be a primary choice for separating the enantiomers of this polar molecule nih.gov.

Chiral GC : For volatile compounds, GC with a chiral stationary phase, often based on cyclodextrin derivatives, can also be an effective method for enantiomeric separation.

The result of a successful chiral separation would be two distinct peaks in the chromatogram, one for each enantiomer. The relative area of these peaks allows for the precise calculation of the enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. nih.govnih.gov For a compound like "this compound", HPLC is instrumental in determining its purity by separating it from any starting materials, by-products, or degradation products from the synthesis process. The separation is based on the compound's interaction with the stationary phase (the column) and the mobile phase (the solvent). By using a suitable column, such as a C18 reverse-phase column, and an optimized mobile phase, a sharp, well-defined peak corresponding to the compound can be obtained and its quantity determined with high precision. nih.gov

Due to the presence of two chiral centers in its structure, "this compound" can exist as a mixture of stereoisomers (enantiomers and diastereomers). Chiral HPLC is a specialized form of HPLC essential for separating these stereoisomers. nih.govnih.gov The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, requires a chiral environment. nih.govsigmaaldrich.com This is typically achieved by using a Chiral Stationary Phase (CSP). nih.gov These phases are designed to interact differently with each enantiomer, leading to different retention times and thus, their separation. Polysaccharide-based CSPs, for instance, are widely used for the enantioseparation of a broad range of chiral drugs and compounds. nih.gov

The separation can be achieved through two main approaches:

Indirect Method: The enantiomers are first reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. nih.gov

Direct Method: This is the more common approach, where the mixture of enantiomers is directly injected onto a chiral column. nih.gov The differential interaction between the enantiomers and the chiral stationary phase allows for their separation. nih.gov

The choice of the chiral column and the mobile phase (often a mixture of solvents like n-hexane and an alcohol) is critical for achieving optimal separation (resolution) between the enantiomeric peaks. nih.gov

Interactive Table 1: Illustrative Parameters for Chiral HPLC Analysis

Below are typical parameters that could be employed for the chiral separation of "this compound". (Note: This data is illustrative as specific experimental results for this compound are not publicly available.)

| Parameter | Value | Purpose |

| Instrumentation | High-Performance Liquid Chromatograph | The core system for performing the separation. |

| Column | Chiral Stationary Phase (e.g., Chiralpak IG) | Provides the chiral environment necessary to differentiate and separate the enantiomers. nih.gov |

| Mobile Phase | n-Hexane / Ethanol (B145695) (90:10, v/v) | The solvent system that carries the sample through the column; the ratio is optimized for resolution. nih.gov |

| Flow Rate | 1.0 mL/min | Controls the speed at which the mobile phase and sample pass through the column. |

| Detection | UV at 210 nm | A common detection method for compounds lacking a strong chromophore at higher wavelengths. |

| Column Temperature | 25 °C | Maintained to ensure reproducible retention times. |

| Injection Volume | 10 µL | The amount of sample introduced into the system. |

| Expected Retention Time (Enantiomer 1) | ~8.5 min | The time it takes for the first enantiomer to travel through the column. |

| Expected Retention Time (Enantiomer 2) | ~10.2 min | The time it takes for the second enantiomer to travel through the column. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. It is a highly effective method for the structural elucidation of volatile and semi-volatile compounds like "this compound".

In a typical GC-MS analysis, the compound is first vaporized and separated from other components in the GC column based on its boiling point and affinity for the stationary phase. Once the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized, most commonly by electron impact (EI). This high-energy ionization process causes the molecule to fragment into smaller, charged ions in a reproducible pattern.

The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z) and generates a mass spectrum, which is a plot of ion intensity versus m/z. This spectrum serves as a unique "chemical fingerprint" for the molecule. The molecular ion peak (M+), which corresponds to the intact molecule, confirms the compound's molecular weight. The fragmentation pattern provides valuable clues about the compound's structure, as the fragments correspond to different parts of the molecule that have broken off. By analyzing this pattern, chemists can piece together the structure of the unknown compound or confirm the identity of a known one. thepharmajournal.com

Interactive Table 2: Hypothetical GC-MS Fragmentation Data

The following table illustrates the kind of data a GC-MS analysis of "this compound" (Molecular Weight: 145.20 g/mol ) might produce. (Note: This data is hypothetical and based on predictable fragmentation patterns for this structure.)

| Parameter | Value/Description | Purpose |

| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer | Separates the compound from any impurities before generating a mass spectrum for identification. |

| Column | Capillary column (e.g., DB-5ms) | A common, relatively nonpolar column suitable for a wide range of compounds. |

| Ionization Mode | Electron Impact (EI), 70 eV | A standard, high-energy ionization method that produces a rich fragmentation pattern useful for structural identification. |

| Expected Molecular Ion (M+) | m/z 145 | Corresponds to the molecular weight of the intact molecule, confirming its elemental composition. nih.gov |

| Key Fragment Ion 1 | m/z 100 | Likely corresponds to the loss of the ethanol group (-CH(OH)CH3), fragmenting the side chain. |

| Key Fragment Ion 2 | m/z 86 | Could represent the morpholine ring after fragmentation. |

| Key Fragment Ion 3 | m/z 57 | A common fragment possibly corresponding to the N-methylated part of the morpholine ring breaking apart. |

| Key Fragment Ion 4 | m/z 45 | Corresponds to the charged ethanol group [CH(OH)CH3]+, a very likely fragment due to cleavage at the C-C bond adjacent to the ring. |

Computational and Theoretical Investigations of 1 4 Methylmorpholin 2 Yl Ethan 1 Ol and Its Analogs

Quantum Chemical Calculations (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to calculate various molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics like frontier molecular orbitals and electrostatic potentials. For 1-(4-methylmorpholin-2-yl)ethan-1-ol, DFT calculations can elucidate its fundamental chemical nature. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. nih.govkoreascience.kr

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. mdpi.com For a flexible molecule like this compound, this process also involves conformational analysis to identify various stable isomers (conformers) and their relative energies. fiveable.me

The morpholine (B109124) ring typically adopts a stable chair conformation. researchgate.net Due to the substitution pattern, two primary chair conformers are possible for the ring: one with the ethan-1-ol group in an equatorial position and another with it in an axial position. Theoretical calculations on morpholine itself and its derivatives have shown that the equatorial chair conformer is generally predominant in the gas phase and nonpolar solvents. researchgate.net The N-methyl group is also expected to favor an equatorial position to minimize steric hindrance.

Further conformational flexibility arises from the rotation around the single bonds of the ethan-1-ol side chain. The orientation of the hydroxyl group relative to the morpholine ring can lead to several rotational isomers (rotamers). A full geometry optimization using DFT would calculate the bond lengths, bond angles, and dihedral angles for each stable conformer, allowing for the determination of the global minimum energy structure. researcher.lifenih.gov

Table 1: Predicted Geometrical Parameters for an Optimized Conformer of this compound (Illustrative Data) This table presents typical values that would be obtained from a DFT/B3LYP calculation for key structural parameters.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-O (hydroxyl) | 1.43 Å |

| Bond Length | O-H (hydroxyl) | 0.96 Å |

| Bond Length | C-N (ring) | 1.47 Å |

| Bond Length | C-O (ring) | 1.45 Å |

| Bond Angle | C-O-H (hydroxyl) | 109.5° |

| Bond Angle | C-N-C (ring) | 112.0° |

| Dihedral Angle | H-O-C-C | ~60° (gauche) or ~180° (anti) |

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. nih.govmdpi.com These theoretical spectra are invaluable for interpreting experimental spectroscopic data. nih.gov

The predicted vibrational spectrum of this compound would exhibit characteristic bands corresponding to its functional groups. nih.gov For instance, a prominent O-H stretching frequency is expected in the range of 3400-3600 cm⁻¹, while C-H stretching vibrations from the methyl and methylene (B1212753) groups would appear around 2800-3000 cm⁻¹. The C-O stretching of the alcohol and the ether linkage in the morpholine ring would produce strong bands in the fingerprint region (1000-1200 cm⁻¹). researchgate.net The calculated frequencies are often systematically scaled by a factor (e.g., 0.961 for B3LYP) to better match experimental values, correcting for anharmonicity and other theoretical approximations. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies (Scaled) for this compound Frequencies are illustrative and based on typical values for the respective functional groups calculated via DFT.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| O-H Stretch | Alcohol | 3400 - 3600 | Strong, Broad |

| C-H Stretch | Aliphatic (CH₃, CH₂) | 2850 - 3000 | Medium-Strong |

| CH₂ Scissoring | Ring and Side Chain | 1450 - 1480 | Medium |

| C-N Stretch | Tertiary Amine | 1150 - 1250 | Medium |

| C-O Stretch | Alcohol and Ether | 1050 - 1150 | Strong |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. wikipedia.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.comyoutube.com The LUMO, as the lowest energy empty orbital, acts as an electron acceptor, relating to the molecule's electrophilicity. youtube.comyoutube.com

For this compound, the HOMO is expected to be localized primarily on the lone pair electrons of the nitrogen and oxygen atoms, as these are the most electron-rich centers. The LUMO is likely distributed across the σ* antibonding orbitals of the C-O and C-N bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. numberanalytics.com A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com These parameters are essential for understanding potential reaction mechanisms. researchgate.netnih.gov

Table 3: Illustrative Frontier Molecular Orbital Properties for this compound Values are representative of what would be expected from a DFT calculation.

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| E(HOMO) | -6.5 | Indicates electron-donating capability (nucleophilicity). |

| E(LUMO) | +1.5 | Indicates electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 8.0 | Suggests high kinetic stability and low chemical reactivity. |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. wolfram.com It is an effective tool for identifying the charge distribution and predicting sites for electrophilic and nucleophilic attack. mdpi.com In an MEP map, regions of negative potential (typically colored red) correspond to electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. wolfram.com

For this compound, the MEP map would predictably show the most negative potential localized around the oxygen atom of the hydroxyl group and the nitrogen atom of the morpholine ring, due to their high electronegativity and lone pairs of electrons. researchgate.net These sites represent the primary centers for hydrogen bonding and protonation. Conversely, the most positive potential would be found around the hydroxyl hydrogen atom, making it the most likely site for interaction with nucleophiles or bases. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape and Interactions

While quantum chemical calculations provide static pictures of molecules at their energy minima, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and other time-dependent properties. ajchem-a.com

An MD simulation of this compound, particularly in an aqueous solution, would provide insights into its conformational landscape. It would reveal the flexibility of the morpholine ring and the side chain, the stability of different conformers in a solvent environment, and the dynamics of intramolecular and intermolecular hydrogen bonding. For instance, simulations could track the hydrogen bonds formed between the molecule's hydroxyl group, nitrogen, and ether oxygen with surrounding water molecules. This information is crucial for understanding the molecule's solubility and how it might interact with biological targets like protein binding sites. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. pensoft.net QSAR models are built by calculating various molecular descriptors (physicochemical, electronic, and steric properties) and using statistical methods to find a mathematical relationship between these descriptors and an observed activity. pensoft.net

For analogs of this compound, QSAR studies have been employed to predict various biological activities. e3s-conferences.orge3s-conferences.org For example, a QSAR model for a series of morpholine derivatives might investigate their potential as enzyme inhibitors or receptor ligands. mdpi.comnih.gov The model would identify which molecular properties are most influential for the desired activity. Analysis of such models has shown that factors like lipophilicity, dipole moment, molecular volume, and the energies of frontier orbitals can significantly impact the antioxidant activity of certain morpholine-containing compounds. pensoft.net These models serve as a theoretical basis for the de novo design of new, more potent analogs. pensoft.net

Table 4: Common Molecular Descriptors Used in QSAR Models for Morpholine Analogs These descriptors quantify various aspects of a molecule's structure and properties.

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Electronic | Dipole Moment | Measures the polarity of the molecule. |

| Electronic | HOMO/LUMO Energy | Relates to the molecule's ability to donate or accept electrons. |

| Steric | Molecular Volume | The volume occupied by the molecule. |

| Steric | Surface Area | The total surface area of the molecule. |

| Physicochemical | LogP (Lipophilicity) | The partition coefficient between octanol (B41247) and water, indicating hydrophobicity. |

| Physicochemical | Polarizability | The ease with which the electron cloud can be distorted by an electric field. |

Prediction of Synthetic Accessibility and Reaction Pathways

In modern medicinal chemistry and drug discovery, the in silico evaluation of a molecule's synthetic feasibility is a critical step that precedes its actual synthesis in the laboratory. This computational pre-assessment saves significant time and resources by identifying potentially problematic synthetic routes or overly complex molecules early in the development pipeline. For a molecule like this compound and its analogs, computational tools can predict how readily they can be synthesized and map out potential reaction pathways.

The primary methods for these predictions involve two interconnected concepts: the calculation of a Synthetic Accessibility (SA) score and computer-assisted synthesis planning (CASP), which often relies on retrosynthesis algorithms.

Synthetic Accessibility Scores

A Synthetic Accessibility (SA) score is a numerical value that estimates the ease of synthesizing a given molecule. researchgate.net These scores are typically calculated using algorithms that have been trained on large databases of known molecules and reactions. The score is derived from analyzing the molecule's structural features, such as its size, complexity, number of stereocenters, and the presence of rare or strained ring systems. nih.govchemrxiv.org A lower score generally indicates a molecule that is easier to synthesize, while a higher score suggests greater synthetic difficulty. researchgate.net

Several scoring functions have been developed, each with a slightly different approach:

SAScore: This score is based on fragment contributions, which are calculated by analyzing the frequency of substructures found in a large database of existing chemicals (e.g., PubChem). It also includes a complexity penalty for features like macrocycles and stereocenters. The score ranges from 1 (very easy to synthesize) to 10 (very difficult to synthesize). nih.govchemrxiv.org

SCScore (Synthetic Complexity Score): This metric is derived from a deep neural network model trained on millions of reactions from the Reaxys database. It predicts the number of reaction steps required to produce a target molecule from commercially available starting materials. The score ranges from 1 (simple) to 5 (complex). chemrxiv.orggithub.io

RAscore (Retrosynthetic Accessibility Score): This score is specifically designed to predict the success of a retrosynthesis plan using a particular software tool (AiZynthFinder). It uses a neural network to classify molecules as easy or difficult to synthesize based on whether the software can find a viable route. chemrxiv.org

For this compound and its hypothetical analogs, a computational analysis would yield SA scores that can be used to rank them for prioritization in a synthesis campaign. Structural modifications, such as the addition of bulky groups or the introduction of more complex stereochemistry, would be expected to increase the synthetic complexity score.

| Compound Name | Structure | Hypothetical SAScore (1-10) | Hypothetical SCScore (1-5) | Rationale for Predicted Score |

|---|---|---|---|---|

| This compound |  | 2.8 | 1.5 | Contains common fragments (morpholine, ethanol); two stereocenters add minor complexity. |

| 1-(4-Benzylmorpholin-2-yl)ethan-1-ol |  | 3.1 | 1.7 | Addition of a common benzyl (B1604629) group slightly increases molecular weight but uses standard synthetic steps. |

| 1-(4-Methylmorpholin-2-yl)propan-1-one |  | 2.5 | 1.3 | Oxidation of the alcohol to a ketone is a standard transformation, potentially simplifying the final steps. |

| 1-(4-Methyl-3-phenylmorpholin-2-yl)ethan-1-ol |  | 4.5 | 2.8 | Addition of a phenyl group on the morpholine ring and a third stereocenter significantly increases complexity. |

Prediction of Reaction Pathways

Beyond a simple score, computational tools can predict detailed, step-by-step synthetic pathways. Software platforms like IBM's RXN for Chemistry, Synthia™, and open-source tools like AiZynthFinder use artificial intelligence and machine learning models trained on vast reaction databases to perform retrosynthesis. chemrxiv.orgaccelerate.science

For a target molecule, these tools work backward, breaking it down into simpler, commercially available precursors. This process, known as retrosynthetic analysis, generates a "tree" of possible synthetic routes. The software evaluates each potential disconnection and reaction based on established chemical rules and the likelihood of success as determined from its training data.

A predicted retrosynthetic pathway for this compound might start by identifying the key bonds that can be formed to construct the molecule. The analysis would likely recognize the C-N bond of the morpholine ring and the C-C bond connecting the ethanol (B145695) side chain as key strategic disconnections. A plausible, computationally generated pathway could involve the cyclization of an amino alcohol precursor. researchgate.net

| Step | Reaction Type | Intermediate/Precursor | Rationale |

|---|---|---|---|

| 3 (Final Product -> Precursor 1) | N-Alkylation | 1-(Morpholin-2-yl)ethan-1-ol | A standard final step involving the methylation of the secondary amine on the morpholine ring. |

| 2 (Precursor 1 -> Precursor 2) | Intramolecular Cyclization (Etherification) | 4-((2-Hydroxyethyl)amino)butane-1,2-diol | Formation of the morpholine ring via cyclization of a diol amine, a common strategy for synthesizing heterocyclic systems. researchgate.net |

| 1 (Precursor 2 -> Starting Materials) | Reductive Amination | 2-Aminoethanol and 1,2-epoxybutane | The diol amine precursor can be traced back to simple, commercially available starting materials. |

These predictive models provide chemists with a powerful tool for designing efficient and novel synthetic strategies. By integrating synthetic accessibility scores and detailed pathway predictions, researchers can make more informed decisions about which analogs of this compound are the most promising candidates for synthesis and further investigation.

Structure Activity Relationship Sar Studies of 1 4 Methylmorpholin 2 Yl Ethan 1 Ol Analogs in Chemical Design

Design Principles for Modulating Reactivity and Selectivity via Substituent Variation

The reactivity and selectivity of morpholine (B109124) analogs can be precisely tuned by altering the electronic, steric, and lipophilic properties of substituents on the molecule. scienceforecastoa.comnih.gov These modifications can influence everything from reaction rates in a synthesis to the binding affinity for a biological target. The core principles of these modifications are rooted in established concepts of physical organic chemistry. nih.gov

Electronic Effects : The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly alter the electron density within the morpholine scaffold and its side chains. For instance, attaching an aromatic ring to the morpholine core and modifying its para-substituent can modulate the electronic character of the entire molecule. nih.gov Substituents with positive Hammett constants (σp), indicating electron-withdrawing properties, can influence the acidity of nearby protons or the susceptibility of the molecule to nucleophilic attack. nih.gov Conversely, electron-donating groups (negative σp values) can enhance reactivity towards electrophiles. nih.gov SAR studies on various heterocyclic compounds have shown that even subtle changes, such as adding a fluoro or cyano group to an attached benzene (B151609) ring, can lead to significant changes in inhibitory activity. nih.gov

Steric Effects : The size and shape of substituents, often quantified by Taft's steric parameter (Es), play a critical role in molecular recognition and reactivity. nih.govnih.gov Bulky substituents can hinder the approach of a reactant or prevent a molecule from fitting into a constrained active site. Conversely, they can also enforce a specific conformation that is favorable for a desired interaction. QSAR analysis of certain psychoactive compounds revealed that the steric properties of para-substituents were a key determinant of selectivity between different molecular targets. nih.gov

The following table illustrates how systematic variation of a substituent on an aromatic ring can impact the biological activity of a heterocyclic scaffold, demonstrating the practical application of these design principles.

| Analog | Substituent (R) | IC₅₀ (μM) | Relevant Parameters |

|---|---|---|---|

| YC-1 Analog 26a | 2-Fluoro | 4.9 | Electron-withdrawing, small steric footprint |

| YC-1 Analog 26e | 2-Cyano | 8.7 | Strongly electron-withdrawing |

| Parent YC-1 Analog | Hydrogen | >10 | Baseline reference |

| Pyrazolopyridinyl Pyrimidine 27b | (Core Variation) | 1.7 | Altered ring electronics and shape |

| Pyrazolopyridinyl Pyrimidine 27f | (Core Variation) | 9.4 | Increased number of nitrogen atoms |

Data adapted from structure-activity relationship studies of YC-1 analogs, which demonstrate the effect of substituent changes on inhibitory concentration (IC₅₀) against relaxation of preconstricted aortic rings. nih.gov

Stereochemical Effects on Chemical Reactivity and Molecular Recognition

Stereochemistry is a critical factor that governs the three-dimensional arrangement of atoms in a molecule and profoundly influences its interactions with other chiral molecules, including biological receptors and enzymes. For analogs of 1-(4-Methylmorpholin-2-yl)ethan-1-ol, which contains at least two chiral centers (at C2 of the morpholine ring and the alcohol-bearing carbon), the specific stereoisomer can dictate both chemical reactivity and molecular recognition.

The synthesis of substituted morpholines often requires stereoselective methods to produce a single desired stereoisomer, as different isomers can have vastly different properties. nih.govnih.gov Synthetic strategies frequently yield products with a specific relative stereochemistry, such as cis- or trans-disubstituted morpholines, with high diastereoselectivity. nih.govnih.gov The stereochemical outcome of these reactions is often governed by mechanistic factors, such as the preference for a specific transition state (e.g., a boat-like transition state) to minimize steric strain. nih.govacs.org

In the context of molecular recognition, the spatial orientation of key functional groups is paramount. A receptor's binding site is a defined three-dimensional space, and only a stereoisomer that can present its binding groups in the correct complementary orientation will exhibit high affinity. A classic example of this principle is seen with the β₂ adrenoceptor agonist formoterol (B127741). The (R,R)-isomer is a potent agonist, while the (S,S)-isomer is significantly less active and may even contribute to undesirable effects. nih.gov This highlights that a subtle change in the 3D arrangement of atoms can lead to a dramatic difference in biological function.

The following table presents data comparing the biological properties of the (R,R) and (S,S) stereoisomers of formoterol, illustrating the profound impact of stereochemistry.

| Property | (R,R)-Formoterol | (S,S)-Formoterol | Fold Difference |

|---|---|---|---|

| Affinity for β₂ Adrenoceptor (Kᵢ, nM) | 2.9 | 3100 | ~1000x lower for (S,S) |

| Bronchodilator Activity | Potent | Ineffective | Qualitatively different |

| Minimum Lethal IV Dose (mg/kg) | 100 | 50 | 2x more toxic |

Data adapted from studies on formoterol isomers, demonstrating the critical role of stereochemistry in receptor binding and biological effect. nih.gov

Elucidation of Pharmacophore Features Related to the Morpholine Core (Conceptual Framework)

The morpholine ring is not merely an inert scaffold; it is recognized as a "privileged pharmacophore" in medicinal chemistry. nih.govnih.gov This distinction arises from the ring's unique combination of physicochemical properties that allow it to favorably influence a molecule's pharmacokinetic profile and its interaction with biological targets. eurekaselect.comnih.govnih.gov

The key pharmacophoric features of the morpholine core can be summarized as follows:

Hydrogen Bond Acceptor : The endocyclic oxygen atom is a weak hydrogen bond acceptor. sci-hub.seacs.org This feature allows it to form crucial hydrogen bonds with amino acid residues (such as threonine or valine) in the active sites of enzymes and receptors, contributing to binding affinity and selectivity. nih.gov

Control of Basicity and Solubility : The nitrogen atom in the morpholine ring is a weak base. Its pKa value can be modulated by substituents, but it often results in a molecule that is partially protonated at physiological pH. nih.govacs.org This property enhances aqueous solubility and can improve permeability across the blood-brain barrier, a critical feature for CNS-active compounds. nih.govnih.gov

Conformational Flexibility and Scaffolding : The morpholine ring typically adopts a stable chair conformation but possesses enough flexibility to adapt to the shape of a binding pocket. nih.govresearchgate.net It serves as a compact and rigid scaffold that can orient appended substituents into precise three-dimensional arrangements required for optimal molecular recognition. nih.govresearchgate.net In some drugs, the morpholine ring's primary role is to act as a central hub, directing interacting arms into their correct positions within a receptor. nih.gov

Metabolic Stability and Lipophilicity : While sometimes susceptible to oxidation, the morpholine ring can improve the metabolic stability of a parent molecule. nih.gov It provides a balance between hydrophilic (from the heteroatoms) and lipophilic (from the hydrocarbon backbone) character, which is advantageous for achieving desirable drug-like properties. sci-hub.se

Strategic Modifications at the Morpholine Nitrogen and Carbonyl/Alcohol Sites

Systematic modification of the substituents at the morpholine nitrogen and the C2-side chain is a primary strategy for optimizing the properties of this compound analogs.

Morpholine Nitrogen (N4 Position): The substituent on the morpholine nitrogen is a key vector for modification. In the parent compound, this is a methyl group. Altering this group can have profound effects:

Introducing New Interactions : An N-aryl substituent can introduce π-stacking or other aromatic interactions with a target protein.

Targeting and Stability : Attaching specific ligands to the nitrogen can be used for targeted delivery, as demonstrated in siRNA conjugates where ligands are attached to the morpholine nitrogen. nih.gov Simple N-alkylation has also been shown to increase the stability of such analogs. nih.gov

Carbonyl/Alcohol Site (C2 Side Chain): The 1-hydroxyethyl group at the C2 position is a critical site for interaction and a prime candidate for modification through bioisosteric replacement. drughunter.comu-tokyo.ac.jp A bioisostere is a functional group or moiety with similar physicochemical properties to another, which can be used to replace it in a lead compound to improve its properties. drughunter.comresearchgate.net The secondary alcohol provides a hydrogen bond donor and acceptor. Replacing this group can fine-tune these interactions and alter other properties like metabolic stability and cell permeability.

The following table outlines potential bioisosteric replacements for the secondary alcohol group and the rationale for their use in chemical design.

| Original Group | Potential Bioisostere | Rationale for Replacement | Expected Impact on Properties |

|---|---|---|---|

| Secondary Alcohol (-CH(OH)CH₃) | Ether (-CH(OCH₃)CH₃) | Remove H-bond donor capability, increase lipophilicity. | Improved metabolic stability (no oxidation), altered binding. |

| Fluoroalkane (-CF(OH)CH₃ or -CH(OH)CF₃) | Increase acidity of remaining OH, modulate pKa, block metabolism. | Enhanced binding through stronger H-bonds, increased stability. | |

| Amine/Amide (-CH(NH₂)CH₃ / -CH(NHAc)CH₃) | Introduce basic center or different H-bonding pattern. | New ionic or H-bond interactions, altered solubility. | |

| Ketone (-C(=O)CH₃) | Remove H-bond donor, introduce planar carbonyl group. | Altered geometry and electronic profile, acts only as H-bond acceptor. |

This strategy of deconstruction and reconstruction allows chemists to systematically probe the SAR of a molecule, leading to analogs with optimized reactivity, selectivity, and pharmacokinetic profiles. nih.gov

Applications in Contemporary Chemical Research

Role as Chiral Building Blocks in Asymmetric Synthesis

Chiral building blocks are essential components in the synthesis of enantiomerically pure compounds, which is particularly crucial in the pharmaceutical industry where the chirality of a molecule can dictate its biological activity. Enantiopure vicinal amino alcohols are considered privileged structural motifs found in natural products and pharmaceutically active molecules, and they also serve as important chiral sources in asymmetric synthesis. researchgate.net

Compounds like 1-(4-Methylmorpholin-2-yl)ethan-1-ol, containing a chiral 1,2-amino alcohol fragment within a morpholine (B109124) ring, represent valuable synthons. The stereochemistry of these building blocks can be transferred to the final product, enabling the efficient construction of molecules with defined three-dimensional arrangements. The use of such pre-existing stereocenters is a key strategy in asymmetric synthesis, allowing for the creation of complex chiral molecules with high levels of stereocontrol. The synthesis of diverse and systematically varied morpholine structures has been demonstrated as a powerful approach for creating building blocks for medicinal chemistry and library synthesis. nih.gov

Catalytic Applications and Ligand Design

The nitrogen and oxygen atoms within the morpholine ring offer potential coordination sites for metal ions, making morpholine derivatives attractive candidates for ligand design in catalysis. The specific substituents on the morpholine ring can be tailored to fine-tune the steric and electronic properties of the resulting metal complexes, influencing the efficiency and selectivity of catalytic transformations.

N-Methylmorpholine N-oxide (NMMO), a derivative of 4-methylmorpholine, is a widely used oxidant in organic chemistry. wikipedia.org Its primary role is to serve as a co-oxidant, regenerating a primary catalytic oxidant that has been reduced during a reaction. atamanchemicals.comataman-chemicals.com This allows the primary oxidant, which is often toxic, expensive, and volatile (like osmium tetroxide), to be used in catalytic quantities rather than stoichiometric amounts. wikipedia.org

NMMO is a preferred stoichiometric oxidant for many transition metal-catalyzed oxidations. atamankimya.comorganic-chemistry.org It is commercially available as an anhydrous compound or as a stable monohydrate and is soluble in polar solvents like water. wikipedia.orgataman-chemicals.com Its application is central to several key synthetic transformations.

Key Oxidation Reactions Involving NMMO:

| Reaction Name | Primary Catalyst | Role of NMMO | Transformation |

| Upjohn Dihydroxylation | Osmium Tetroxide (OsO₄) | Co-oxidant | Converts alkenes to vicinal syn-diols. wikipedia.org |

| Sharpless Asymmetric Dihydroxylation | Osmium Tetroxide (OsO₄) with a chiral ligand | Co-oxidant | Converts alkenes to chiral vicinal diols enantioselectively. wikipedia.orgatamanchemicals.com |

| TPAP Oxidation | Tetrapropylammonium Perruthenate (TPAP) | Co-oxidant | Oxidizes primary alcohols to aldehydes and secondary alcohols to ketones. atamanchemicals.comorganic-chemistry.org |

| Ley-Griffith Oxidation | Tetrapropylammonium Perruthenate (TPAP) | Co-oxidant | A specific application of TPAP for oxidizing a wide range of alcohols. organic-chemistry.org |

In these processes, NMMO re-oxidizes the reduced metal species (e.g., Os(VI) back to Os(VIII)), allowing the catalytic cycle to continue. atamanchemicals.com

Catalytic transfer hydrogenation has emerged as an attractive alternative to methods requiring high-pressure molecular hydrogen. rsc.org This process typically involves the transfer of hydrogen from a donor molecule, such as an alcohol, to a substrate, mediated by a transition metal catalyst. rsc.orgnih.gov

The design of effective ligands is crucial for the success of these reactions, and morpholine derivatives can be incorporated into ligand structures. For instance, novel phosphinite ligands combined with iridium or ruthenium precursors have been shown to form active catalytic systems for the transfer hydrogenation of ketones, yielding the corresponding alcohols with high conversion rates. researchgate.net While direct applications of this compound in this area are not extensively documented, its structural features—a chiral amino alcohol—are characteristic of ligands used in asymmetric transfer hydrogenation to produce chiral alcohols. researchgate.net

Advanced Synthetic Intermediates in the Construction of Complex Organic Molecules

The morpholine ring is a common feature in many biologically active compounds and natural products. Consequently, substituted morpholines like this compound serve as advanced synthetic intermediates for building more complex molecular architectures. nih.gov

A systematic approach to chemical diversity, involving the synthesis of a complete matrix of isomers of a substituted morpholine, highlights the utility of these compounds as building blocks. nih.gov By systematically varying the regiochemistry and stereochemistry (both relative and absolute), chemists can generate a collection of unique morpholine-based intermediates. These intermediates can then be used in fragment-based drug discovery or incorporated into larger molecules during the synthesis of chemical libraries for biological screening. nih.gov This strategy provides immediate and actionable structure-activity relationship (SAR) information, accelerating the discovery of new therapeutic agents. nih.gov

Contributions to Agrochemical Research and Development

Derivatives of morpholine are biologically active organic compounds that have attracted significant attention in the field of pesticide innovation and development. acs.orgnih.gov The morpholine fragment is a key structural component in a number of commercially successful agrochemicals, particularly fungicides. acs.orgresearchgate.net

The morpholine ring is a well-established pharmacophore in agricultural fungicides. acs.org The primary mode of action for many morpholine-based fungicides, such as fenpropimorph and amorolfine, involves the inhibition of two key enzymes in the sterol biosynthesis pathway of fungi: sterol Δ¹⁴ reductase and sterol Δ⁷-Δ⁸ isomerase. nih.gov This dual-target mechanism makes it more difficult for pathogens to develop resistance. nih.gov

Research in this area focuses on synthesizing new analogs to improve efficacy and spectrum of activity. For example, the incorporation of silicon into the structure of known morpholine fungicides has led to sila-analogues with potent, broad-spectrum antifungal activity against various human and plant pathogens. nih.gov Beyond fungicides, research has also explored other morpholine-containing compounds for broader agrochemical applications, with some exhibiting insecticidal and acaricidal activities. mdpi.com The systematic analysis of structure-activity relationships in these analogs is a crucial step in the development of novel and effective pesticides. nih.govresearchgate.net

Examples of Biologically Active Morpholine Analogs in Agrochemical Research:

| Compound Class | Target Activity | Mode of Action (if known) |

| Morpholine Fungicides (e.g., Fenpropimorph, Amorolfine) | Fungicidal | Inhibition of sterol biosynthesis enzymes (Δ¹⁴ reductase and Δ⁷-Δ⁸ isomerase). nih.gov |

| Sila-Morpholine Analogs | Fungicidal | Enhanced activity, likely through the same mechanism as parent morpholine fungicides. nih.gov |

| Diamide Compounds with Morpholine Moiety | Insecticidal, Acaricidal, Fungicidal | Varies depending on the overall structure. mdpi.com |

Plant Growth Regulation Properties (General Chemical Interest)

The investigation into the potential plant growth regulation properties of this compound has not yielded any specific findings. The field of plant growth regulators is extensive, involving a wide array of organic molecules that can influence plant development. However, there is no available data to suggest that this compound has been explored or has shown activity in this capacity.

Emerging Applications in Materials Science and Polymer Chemistry

Similarly, the exploration of this compound in materials science and polymer chemistry appears to be an uninvestigated area. While other morpholine compounds have found utility in these fields, specific applications for this particular molecule are not documented.

Solvents for Polymer Dissolution (e.g., Cellulose Processing)

There is no evidence to suggest the use of this compound as a solvent for polymer dissolution, including in the processing of cellulose. The established solvent for cellulose in the Lyocell process is a related but different compound, N-methylmorpholine N-oxide (NMMO). The unique properties of NMMO that enable it to dissolve cellulose are well-documented, but there is no corresponding research on this compound for this purpose.

Hydrogel Components and Soft Materials

The potential incorporation of this compound as a component in hydrogels or other soft materials has not been reported in the scientific literature. Research into novel hydrogel components is an active area, with various monomers and cross-linkers being investigated to achieve desired material properties. However, the role of this compound in such formulations remains unexplored.

Future Research Directions and Opportunities

Development of Novel and Sustainable Synthetic Routes

The synthesis of morpholine (B109124) derivatives is a well-established field, yet there remains a significant opportunity for innovation, particularly in the realm of sustainability and efficiency. e3s-conferences.orgnih.gov Future research will likely focus on "green chemistry" principles to minimize environmental impact and reduce costs.

Key areas for development include:

Biocatalysis: Utilizing enzymes or whole-cell systems to catalyze key synthetic steps offers high selectivity and mild reaction conditions. Research into robust biocatalysts for creating chiral centers, such as the hydroxyl group in 1-(4-Methylmorpholin-2-yl)ethan-1-ol, could provide highly efficient and environmentally friendly synthetic pathways. rsc.org

Continuous Flow Synthesis: Moving from traditional batch processing to continuous flow reactors can enhance reaction efficiency, safety, and scalability. rsc.org This approach allows for precise control over reaction parameters, leading to higher yields and purity while minimizing waste.

Use of Renewable Feedstocks: Investigating synthetic routes that begin with bio-based starting materials is a critical direction for sustainable chemistry. mdpi.com For instance, developing pathways from biomass-derived platform molecules to construct the morpholine or ethanol (B145695) fragments would align with green chemistry goals. rsc.org

Carbon Dioxide as a C1 Synthon: The use of carbon dioxide as a cheap, abundant, and renewable one-carbon source is a growing area of research. researchgate.net Exploring catalytic cycles that can incorporate CO2 to build heterocyclic structures like morpholine presents a novel and sustainable synthetic strategy.

Integration of Artificial Intelligence and Machine Learning in Derivative Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.gov These computational tools can process vast datasets to predict molecular properties, design novel structures, and optimize synthetic pathways, significantly accelerating the research and development process. nih.govacs.org

Future opportunities in this domain include:

De Novo Design: Generative AI models can design novel derivatives of this compound tailored to specific biological targets or material properties. gatech.edu These algorithms can explore a vast chemical space to propose structures with high predicted activity and desirable pharmacokinetic profiles. nih.gov

Predictive Modeling (QSAR and ADMET): ML algorithms are increasingly used to build Quantitative Structure-Activity Relationship (QSAR) models that correlate chemical structure with biological activity. nih.gov Furthermore, AI can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify promising drug candidates early in the discovery pipeline and reduce costly late-stage failures. nih.govspringernature.com

Reaction Prediction and Synthesis Planning: AI tools are being developed to assist chemists in designing the most efficient synthetic routes. acs.org By analyzing known chemical reactions, these programs can suggest optimal reaction conditions and even predict potential side products, streamlining the synthetic process.

Table 1: Applications of AI/ML in Derivative Design

| Application Area | AI/ML Technique | Potential Impact on this compound Research |

|---|---|---|

| Novel Derivative Generation | Generative Adversarial Networks (GANs), Diffusion Models | Design of new molecules with enhanced biological activity or material properties. gatech.edu |

| Property Prediction | Deep Neural Networks (DNNs), Graph Neural Networks (GNNs) | Accurate prediction of solubility, binding affinity, and toxicity profiles. nih.govnih.gov |

| Synthetic Route Optimization | Retrosynthesis Algorithms, Reaction Informatics | Identification of more efficient and sustainable synthetic pathways. acs.org |

Exploration of Uncharted Reactivity and Novel Transformations

The morpholine scaffold is a versatile building block in medicinal chemistry, known to impart favorable properties such as improved solubility and metabolic stability. nih.govijprems.com However, the full reactive potential of substituted morpholines like this compound is yet to be fully explored.

Future research should investigate:

Functional Group Interconversion: Developing novel methods to transform the existing hydroxyl and methyl groups. For example, stereospecific transformations of the alcohol could lead to a library of esters, ethers, or other functional groups, each with potentially unique biological activities.

Ring-Opening and Ring-Expansion Reactions: Exploring conditions that could lead to controlled opening or expansion of the morpholine ring would provide access to entirely new classes of compounds, such as functionalized amino alcohols and larger heterocyclic systems.

Catalytic C-H Activation: Direct functionalization of the C-H bonds on the morpholine ring offers a highly atom-economical way to introduce new substituents. This advanced synthetic strategy could rapidly generate a diverse range of derivatives for screening.

Photoredox and Electrochemical Synthesis: These modern synthetic techniques operate under mild conditions and can enable unique transformations that are difficult to achieve with traditional thermal methods. Applying these to this compound could uncover novel reaction pathways.

Advanced Characterization Techniques for Dynamic Molecular Processes

While standard techniques like NMR and mass spectrometry are essential for confirming the static structure of molecules, understanding the dynamic behavior of this compound is crucial for elucidating its function, particularly its interactions with biological systems. ijprs.com

Future research will benefit from the application of:

Advanced NMR Spectroscopy: Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide insights into the three-dimensional solution-state conformation and intramolecular dynamics.

Computational Chemistry and Molecular Dynamics (MD) Simulations: High-level theoretical calculations can predict stable conformations, rotational barriers, and non-covalent interactions. MD simulations can model the behavior of the molecule over time, especially its interaction with solvent molecules or a biological target like a protein binding pocket.

In-situ Spectroscopic Methods: Techniques that monitor reactions in real-time (e.g., in-situ IR or Raman spectroscopy) can provide valuable mechanistic information about how derivatives are formed, helping to optimize reaction conditions.

Cryogenic Electron Microscopy (Cryo-EM): For derivatives that bind to large biological macromolecules, Cryo-EM could be used to determine the high-resolution structure of the complex, revealing precise binding modes and conformational changes upon binding.

By pursuing these future research directions, the scientific community can continue to build upon the foundational knowledge of morpholine-containing compounds and unlock the full therapeutic and material science potential of this compound and its future derivatives.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Methylmorpholin-2-yl)ethan-1-ol?

Methodological Answer: The synthesis of secondary alcohols like this compound can be achieved via catalytic hydration of alkynes or reduction of ketones. For example:

- Iron-Catalyzed Hydration: Adapting methods from similar alcohols (e.g., 1-(p-tolyl)ethan-1-ol), iron phthalocyanine (FePC) catalysts under aerobic conditions enable Markovnikov-selective hydration of alkynes. Reaction conditions include ethanol solvent, room temperature, and 6–24 hours for completion. Yields up to 67.8% have been reported for analogous compounds .

- Reduction of Ketones: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce 4-methylmorpholin-2-yl ketones. Optimization of solvent (e.g., THF or ethanol) and temperature (0–25°C) is critical to avoid over-reduction .

Table 1: Example Synthesis Parameters for Secondary Alcohols

| Substrate | Catalyst/Reagent | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Methylphenyl alkyne | FePC | Ethanol | 24 | 67.8 | |

| Morpholinyl ketone | NaBH₄ | THF | 4 | 75* | [Extrapolated] |

*Hypothetical yield based on analogous reductions.

Q. How is this compound characterized in academic research?

Methodological Answer: Characterization involves a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy: ¹H and ¹³C NMR (e.g., δ 1.44 ppm for methyl groups, δ 4.75 ppm for hydroxyl-bearing methine) confirm structure and purity .

- Chiral HPLC: For enantiomeric purity assessment, chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases resolve stereoisomers, achieving >85% enantiomeric excess in similar alcohols .

- X-ray Crystallography: Programs like SHELXL refine crystal structures, particularly for resolving stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. What catalytic systems enhance stereoselective synthesis of this compound?

Methodological Answer:

- Transition Metal Catalysts: Iron (II) phthalocyanine (FePC) enables aerobic, Markovnikov-selective hydration of alkynes. Key parameters include catalyst loading (0.25 mol%), solvent polarity, and oxygen exclusion to prevent Fe(II) oxidation .

- Biocatalysts: Alcohol dehydrogenases (ADHs) from Daucus carota cells show promise for asymmetric reduction of ketones to alcohols. Optimization of pH (6.5–7.5) and cofactor regeneration (e.g., NADH/NAD+) improves enantioselectivity .

Data Contradiction Note:

Conflicting yields in catalytic systems (e.g., 50–75%) may arise from solvent purity, trace moisture, or oxygen sensitivity. Reproducibility requires strict inert-atmosphere protocols .

Q. How can computational methods predict the reactivity of this compound in drug design?

Methodological Answer:

- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the hydroxyl group’s HOMO suggests susceptibility to oxidation .

- Molecular Docking: Software like AutoDock Vina models interactions with biological targets (e.g., enzymes or receptors). The morpholine ring’s polarity may enhance binding to hydrophilic pockets .

Q. What are the key challenges in scaling up laboratory synthesis to pilot-scale production?

Methodological Answer:

- Reaction Optimization: Transitioning from 15 mL flasks to continuous-flow reactors improves heat/mass transfer. For FePC-catalyzed reactions, scaling requires oxygen exclusion and catalyst recycling .

- Purification: Flash chromatography (lab-scale) is replaced by distillation or crystallization. Solvent selection (e.g., dichloromethane vs. ethyl acetate) impacts yield and purity .

Q. How does the morpholine ring influence the compound’s physicochemical properties?

Methodological Answer:

- Solubility: The morpholine ring increases polarity, enhancing water solubility compared to purely aromatic analogs. Experimental data for similar compounds show solubility of 10–20 mg/mL in water .

- Stability: The tertiary amine in morpholine may form hydrochloride salts under acidic conditions, altering reactivity. Stability studies (TGA/DSC) under varying pH/temperature are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.